molecular formula C10H5BrF3NS B13915457 5-(4-Bromophenyl)-2-(trifluoromethyl)thiazole

5-(4-Bromophenyl)-2-(trifluoromethyl)thiazole

Cat. No.: B13915457
M. Wt: 308.12 g/mol
InChI Key: AFZWSWIAESQAKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Bromophenyl)-2-(trifluoromethyl)thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromophenyl group and a trifluoromethyl group attached to the thiazole ring, making it a valuable molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-2-(trifluoromethyl)thiazole typically involves the reaction of 4-bromobenzaldehyde with trifluoromethylthioamide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-2-(trifluoromethyl)thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-(4-Bromophenyl)-2-(trifluoromethyl)thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-2-(trifluoromethyl)thiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromophenyl group can participate in various binding interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Bromophenyl)-2-(trifluoromethyl)thiazole is unique due to the presence of both a bromophenyl group and a trifluoromethyl group, which confer distinct electronic and steric properties. These features make it a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C10H5BrF3NS

Molecular Weight

308.12 g/mol

IUPAC Name

5-(4-bromophenyl)-2-(trifluoromethyl)-1,3-thiazole

InChI

InChI=1S/C10H5BrF3NS/c11-7-3-1-6(2-4-7)8-5-15-9(16-8)10(12,13)14/h1-5H

InChI Key

AFZWSWIAESQAKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(S2)C(F)(F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.